5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide
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Overview
Description
5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated pyridine ring, a benzothiazole moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the benzothiazole and methylsulfonyl groups. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Benzothiazole Formation: The benzothiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Coupling Reactions: The final step involves coupling the fluorinated pyridine ring with the benzothiazole moiety and introducing the methylsulfonyl group using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LAH, NaBH4
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
- 4-Fluoro-5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Uniqueness
5-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position of the pyridine ring and the methylsulfonyl group at the benzothiazole moiety contribute to its enhanced stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-4-3-9(24(2,21)22)6-13(11)23-15/h3-7H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNULCEBEBMWCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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